molecular formula C16H14O4 B1206697 4-Phenacyloxybenzoic acid methyl ester

4-Phenacyloxybenzoic acid methyl ester

Cat. No. B1206697
M. Wt: 270.28 g/mol
InChI Key: BCQXPIIOARROPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenacyloxybenzoic acid methyl ester is an aromatic ketone.

Scientific Research Applications

  • Kinetics and Stability Analysis : Sunderland and Watts (1984) conducted a study on the kinetics of the degradation of methyl, ethyl, and n-propyl 4-hydroxybenzoate esters, which includes 4-Phenacyloxybenzoic acid methyl ester. Their research revealed the stability of these esters under certain conditions, which is crucial for their use in various applications, especially in pharmaceuticals where stability under sterilization temperatures is important (Sunderland & Watts, 1984).

  • Antithyroid Activity : Rousset (1981) identified that 4-hydroxybenzoic acid methyl ester, also known as methylparaben, inhibits organification of iodide in isolated hog thyroid cells. This finding suggests a potential role of this compound in thyroid hormone synthesis and metabolism, which could have implications in endocrine research (Rousset, 1981).

  • Analytical Chemistry Applications : Mahuzier et al. (2001) developed a microemulsion electrokinetic chromatography method for the determination of 4-hydroxybenzoates, including 4-Phenacyloxybenzoic acid methyl ester. This method is crucial for the selective and quantitative analysis of these compounds in pharmaceuticals, demonstrating the compound's role in analytical chemistry (Mahuzier, Altria, & Clark, 2001).

  • Sensor Development for Detection : Soysal (2021) reported the development of an electrochemical sensor based on molecularly imprinted polymer for the detection of methyl paraben, a derivative of 4-hydroxybenzoic acid. The study highlights the application of 4-Phenacyloxybenzoic acid methyl ester in developing sensitive and selective sensors for environmental and pharmaceutical monitoring (Soysal, 2021).

  • Role in Plant Growth Regulation : Yoshioka et al. (2004) isolated 4-hydroxybenzoic acid methyl ester from Vitex rotundifolia L. and examined its biological activities as a plant growth regulator. This underscores its potential application in agriculture and botany (Yoshioka, Inokuchi, Fujioka, & Kimura, 2004).

  • Environmental Monitoring and Safety : Abbas et al. (2010) studied the metabolism of parabens, including 4-hydroxybenzoic acid esters, in the human liver. This research is vital for understanding the environmental and health implications of these compounds, highlighting their safety and biotransformation in the human body (Abbas et al., 2010).

properties

Product Name

4-Phenacyloxybenzoic acid methyl ester

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-phenacyloxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-16(18)13-7-9-14(10-8-13)20-11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

BCQXPIIOARROPF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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